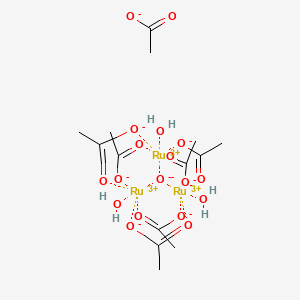
Hexa(acetato)|I3-oxo-tris(aquo)triruthenium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexa(acetato) is a coordination compound consisting of a central metal ion surrounded by six acetate ligands. Coordination compounds like Hexa(acetato) are known for their diverse applications in various fields, including chemistry, biology, and industry. The acetate ligands are derived from acetic acid, and they coordinate to the metal ion through their oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexa(acetato) can be synthesized through various methods, depending on the metal ion involved. A common synthetic route involves the reaction of a metal salt with acetic acid or sodium acetate under controlled conditions. For example, the synthesis of Hexa(acetato) of a transition metal like cobalt can be achieved by reacting cobalt(II) acetate with acetic acid in the presence of a suitable solvent.
Industrial Production Methods
In industrial settings, the production of Hexa(acetato) compounds often involves large-scale reactions using metal salts and acetic acid. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial production may also involve purification steps like recrystallization to obtain high-purity Hexa(acetato) compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Hexa(acetato) compounds undergo various chemical reactions, including:
Oxidation: The metal center in Hexa(acetato) can undergo oxidation reactions, leading to changes in its oxidation state.
Reduction: Reduction reactions can also occur, where the metal center gains electrons.
Substitution: Ligand substitution reactions are common, where one or more acetate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of Hexa(acetato) cobalt(II) can produce cobalt(III) complexes, while ligand substitution can yield mixed-ligand complexes.
Applications De Recherche Scientifique
Hexa(acetato) compounds have a wide range of applications in scientific research:
Chemistry: They are used as catalysts in various chemical reactions, including polymerization and organic synthesis.
Biology: Some Hexa(acetato) compounds exhibit biological activity and are studied for their potential use in medicine.
Medicine: Research is ongoing to explore the therapeutic potential of Hexa(acetato) compounds in treating diseases.
Industry: These compounds are used in industrial processes, such as the production of polymers and as additives in paints and coatings.
Mécanisme D'action
The mechanism of action of Hexa(acetato) compounds depends on the metal ion and the specific application. In catalytic processes, the metal center often acts as the active site, facilitating the reaction by providing a favorable environment for the reactants. The acetate ligands can stabilize the metal center and influence its reactivity. In biological systems, Hexa(acetato) compounds can interact with biomolecules, affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Hexa(acetato) compounds can be compared with other coordination compounds, such as:
Hexa(aqua) complexes: These contain water molecules as ligands instead of acetate.
Hexa(amine) complexes: These contain amine ligands.
Hexa(cyano) complexes: These contain cyanide ligands.
Uniqueness
Hexa(acetato) compounds are unique due to the specific properties imparted by the acetate ligands. The acetate ligands can influence the solubility, stability, and reactivity of the compound, making them suitable for specific applications that other coordination compounds may not be able to fulfill.
Similar Compounds
Hexa(aqua) complexes: [M(H2O)6]n+
Hexa(amine) complexes: [M(NH3)6]n+
Hexa(cyano) complexes: [M(CN)6]n-
These similar compounds differ in their ligand types, which can significantly affect their chemical properties and applications.
Propriétés
Formule moléculaire |
C14H27O18Ru3 |
|---|---|
Poids moléculaire |
786.6 g/mol |
Nom IUPAC |
oxygen(2-);ruthenium(3+);heptaacetate;trihydrate |
InChI |
InChI=1S/7C2H4O2.3H2O.O.3Ru/c7*1-2(3)4;;;;;;;/h7*1H3,(H,3,4);3*1H2;;;;/q;;;;;;;;;;-2;3*+3/p-7 |
Clé InChI |
KGDUSEIMBVQSHI-UHFFFAOYSA-G |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[O-2].[Ru+3].[Ru+3].[Ru+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


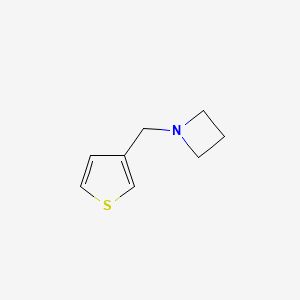
![6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13662446.png)
![3-(4-Chlorophenyl)-4-phenyl-N-[[4-(trifluoromethyl)phenyl]sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B13662454.png)
![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)

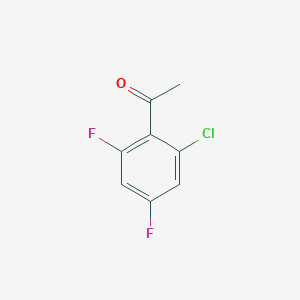
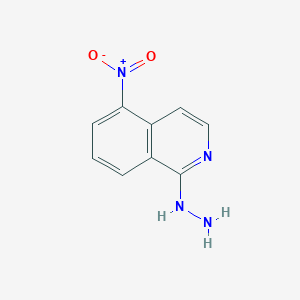
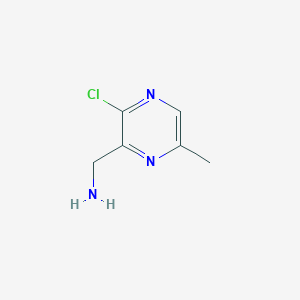
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)
![N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13662506.png)
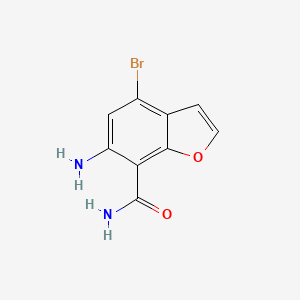

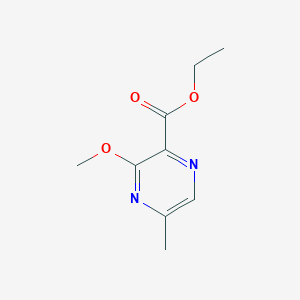
![Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)
